molecular formula C23H24N4O3 B2387000 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900296-88-0

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2387000
CAS RN: 900296-88-0
M. Wt: 404.47
InChI Key: UHCGMWAYZVPSBX-UHFFFAOYSA-N
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Description

The compound “1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to the pyrimidine class of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves numerous methods . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines has been discussed in detail in various studies .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines vary depending on their specific structure and substituents . Detailed information about the specific physical and chemical properties of “1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is not available in the retrieved sources.

Scientific Research Applications

Chemical Synthesis and Drug Design

  • Synthetic Pathways : Research efforts have focused on synthesizing novel heterocyclic compounds, including pyrido[2,3-d]pyrimidines, due to their potential biological activities. For example, studies describe the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, highlighting synthetic strategies that could be applicable to related compounds (Bakhite et al., 2005). These methodologies may offer insights into the synthesis of the compound , emphasizing the importance of heterocyclic chemistry in drug discovery.

  • Drug Discovery Applications : Heterocyclic compounds similar to the specified chemical have been explored for their therapeutic potential. For instance, derivatives of pyrido[2,3-d]pyrimidines have been studied for their antifungal (Hanafy, 2011) and antiviral activities (Saxena et al., 1990). These activities suggest that the compound could be explored for similar biological effects, contributing to the discovery of new therapeutic agents.

Chemical Properties and Molecular Interactions

  • Molecular Interactions : The study and design of molecules like "1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" involve understanding their potential interactions with biological targets. Research on benzimidazole derivatives, for example, focuses on optimizing molecular structures to improve pharmacokinetic profiles and biological activities (Tokuhara et al., 2018). Such studies underscore the importance of molecular design in enhancing drug efficacy and selectivity.

Safety and Hazards

The safety and hazards associated with pyrimidines depend on their specific structure and substituents . Detailed information about the specific safety and hazards of “1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is not available in the retrieved sources.

Future Directions

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15-8-4-5-10-18(15)24-22(28)19-14-17-21(26(19)12-7-13-30-3)25-20-16(2)9-6-11-27(20)23(17)29/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCGMWAYZVPSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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